molecular formula C15H28N2O4 B12336960 (1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate

(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate

Cat. No.: B12336960
M. Wt: 300.39 g/mol
InChI Key: BITAQLVHEHUINR-MQLXINIDSA-N
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Description

(1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the amino and hydroxy groups, and the attachment of the acetamido and ethylbutyl groups. Common reagents used in these reactions include protecting groups, reducing agents, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxy group.

    Substitution: Replacement of the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Its structure allows it to mimic natural substrates, making it useful for probing biochemical pathways and understanding enzyme mechanisms.

Medicine

In medicine, (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. This can lead to inhibition or activation of enzyme activity, modulation of receptor signaling, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate
  • (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate

Uniqueness

Compared to similar compounds, (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentanecarboxylate stands out due to its specific stereochemistry and functional groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

methyl (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-5-9(6-2)13(17-8(3)18)12-11(16)7-10(14(12)19)15(20)21-4/h9-14,19H,5-7,16H2,1-4H3,(H,17,18)/t10-,11+,12+,13-,14+/m0/s1

InChI Key

BITAQLVHEHUINR-MQLXINIDSA-N

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)N)NC(=O)C

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)OC)N)NC(=O)C

Origin of Product

United States

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